2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c24-19(14-25-13-15-6-2-1-3-7-15)21-17-9-5-4-8-16(17)18-12-23-10-11-26-20(23)22-18/h1-9,12H,10-11,13-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGLOJOJCDFUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multiple steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions to form the imidazo[2,1-b]thiazole ring.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol group.
Acetamide Formation: The final step involves the acylation of the amine group on the imidazo[2,1-b]thiazole ring with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazo[2,1-b]thiazole ring can be reduced under hydrogenation conditions.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyl sulfoxide or benzyl sulfone derivatives.
Reduction: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Various alkyl or aryl thio derivatives.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of this compound suggests a range of biological activities:
- Anticancer Activity : Compounds with similar structures have shown significant anticancer properties. For instance, derivatives of imidazo[2,1-b]thiazole have been evaluated for their cytotoxic effects against various cancer cell lines. In particular, studies have indicated that specific derivatives exhibit potent activity against non-small cell lung cancer and renal cancer cell lines, with GI50 values indicating effective inhibition of cell growth .
- Antimicrobial Activity : The thiazole and imidazole moieties in the compound are associated with antimicrobial properties. Research has demonstrated that related compounds possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-donating substituents on the aromatic rings enhances this activity .
- Anticonvulsant Properties : Thiazole-containing compounds have been documented for their anticonvulsant effects. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can lead to enhanced efficacy in seizure models .
Case Studies
Several studies have highlighted the effectiveness of compounds related to 2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide:
- Anticancer Evaluation : A study evaluating a series of imidazo-thiazole derivatives reported that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines. For example, one derivative showed a GI50 value of 0.114 mM against non-small cell lung cancer cells, indicating strong potential for further development as an anticancer agent .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of thiazole derivatives and found several compounds with activity comparable to standard antibiotics. These findings support the potential use of such compounds in treating infections caused by resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide would depend on its specific biological target. Generally, compounds with an imidazo[2,1-b]thiazole core can interact with various enzymes or receptors, modulating their activity. The benzylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycle Differences: The dihydroimidazothiazole core in the target compound differs from the 1,3,4-thiadiazole in compound 5h . SRT1720 shares the imidazo[2,1-b]thiazole core but replaces the acetamide with a quinoxaline carboxamide, enhancing SIRT1 binding affinity .
Substituent Effects :
- Benzylthio vs. Thiadiazole Thioethers : Benzylthio in the target compound increases steric bulk compared to methylthio (e.g., 5f , m.p. 158–160°C) or ethylthio (5g , m.p. 168–170°C), reducing melting points (e.g., 5h : 133–135°C) .
- Fluorophenyl vs. Benzylthio : Fluorine substitution in improves metabolic stability over benzylthio, which may undergo oxidative cleavage in vivo.
Biological Activity Trends :
Biological Activity
The compound 2-(benzylthio)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a benzylthio group linked to an acetamide moiety and an imidazo-thiazole unit. The molecular formula is , and its molecular weight is approximately 302.41 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar thiazole and imidazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole rings have been reported to inhibit cell proliferation in human glioblastoma and melanoma cells .
- Antimicrobial Properties : The presence of the benzylthio group enhances the antimicrobial activity of related compounds. Preliminary studies suggest that this compound may exhibit activity against bacterial strains, potentially making it a candidate for further development as an antibacterial agent .
- Enzyme Inhibition : Compounds with similar structural motifs have been evaluated for their ability to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin biosynthesis. The inhibition of tyrosinase could be beneficial in treating hyperpigmentation disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : The thiazole moiety is essential for cytotoxic activity, as demonstrated in various studies where modifications to this ring significantly altered potency against cancer cell lines .
- Benzylthio Group : This group enhances lipophilicity and may improve cellular uptake, contributing to the compound's effectiveness against microbial pathogens .
Research Findings
Recent studies have elucidated the mechanisms underlying the biological activities of thiazole-containing compounds:
- Antitumor Activity : A study reported that thiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. For example, a related thiazole compound showed an IC50 of 1.61 µg/mL against A-431 cells .
- Antimicrobial Effects : Research indicated that compounds with benzylthio substitutions demonstrated comparable activity to standard antibiotics like norfloxacin against various bacterial strains .
- Enzyme Inhibition Studies : Docking simulations revealed that specific substituents on the phenyl ring significantly enhance binding affinity to tyrosinase, suggesting a promising avenue for developing skin-lightening agents .
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Case Study 1 : A derivative similar to the target compound was tested for its anticancer properties in vitro and showed significant apoptosis induction in glioblastoma cells through mitochondrial pathways.
- Case Study 2 : Another study focused on the antibacterial efficacy of benzothiazole derivatives, demonstrating that modifications to the benzylthio group could enhance activity against resistant strains of bacteria.
Q & A
Basic: What structural features of this compound are critical for its reactivity and biological activity?
The compound’s core includes a dihydroimidazo[2,1-b]thiazole fused ring system, a benzylthio substituent, and an acetamide linkage. The thiazole-imidazole fusion creates a planar, electron-rich heterocyclic system that enhances π-π stacking interactions with biological targets (e.g., enzymes or receptors) . The benzylthio group introduces steric bulk and sulfur-based nucleophilicity, which may influence metabolic stability and binding kinetics. The acetamide linker provides hydrogen-bonding capacity, critical for target specificity .
Key Structural Data:
Basic: What synthetic strategies are validated for preparing this compound?
A validated route involves:
Thiazole ring formation : Condensation of 2-aminothiazole derivatives with chloroacetone under reflux (EtOH, 12 h) to generate the dihydroimidazothiazole core .
Benzylthio incorporation : Nucleophilic substitution of benzyl mercaptan with a bromoacetamide intermediate (K₂CO₃, DMF, 60°C, 6 h) .
Final coupling : Carbodiimide-mediated amidation (EDC/HOBt, CH₂Cl₂) between the thiazole-phenyl intermediate and benzylthio-acetic acid .
Critical Parameters:
- Purity >95% (HPLC) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Yield optimization requires strict anhydrous conditions for the amidation step .
Advanced: How can computational modeling guide reaction optimization for this compound?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, identifying energy barriers in key steps like thiazole cyclization . Molecular dynamics simulations (e.g., using GROMACS) model solvent effects on coupling efficiency, suggesting DMF outperforms THF due to better stabilization of charged intermediates .
Case Study:
A 15% yield improvement in the final amidation step was achieved by replacing EDC with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), as predicted by computed activation energies .
Advanced: How do structural analogs resolve contradictions in reported biological activity data?
Conflicting antifungal results (e.g., high activity against C. albicans but low potency against A. niger) arise from variations in substituent electronegativity and steric effects. For example:
- Analog A (electron-withdrawing -NO₂ at C6): 90% inhibition of C. albicans (MIC = 8 µg/mL) due to enhanced membrane penetration .
- Analog B (bulky -OCH₃ at C4): Reduced activity (MIC >64 µg/mL) due to hindered target binding .
Experimental Design Tip:
Use isosteric replacements (e.g., replacing S with Se in the thioether) to decouple electronic vs. steric effects .
Basic: What in vitro assays are recommended for evaluating this compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
